molecular formula C11H13NO B14684195 (4S,5S)-5-methyl-4-phenylpyrrolidin-2-one CAS No. 33654-16-9

(4S,5S)-5-methyl-4-phenylpyrrolidin-2-one

Cat. No.: B14684195
CAS No.: 33654-16-9
M. Wt: 175.23 g/mol
InChI Key: ZIZRQVWVGIHEIC-WCBMZHEXSA-N
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Description

(4S,5S)-5-methyl-4-phenylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-5-methyl-4-phenylpyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid and methylamine.

    Cyclization: The key step involves the cyclization of the intermediate to form the pyrrolidinone ring. This can be achieved through various methods, including intramolecular cyclization reactions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (4S,5S) enantiomer. This can be done using chiral chromatography or other resolution techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in bulk quantities.

    Optimization of Reaction Conditions: Fine-tuning the reaction conditions to maximize yield and purity.

    Purification: Employing advanced purification techniques such as crystallization and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-5-methyl-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Nucleophiles: Various nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidinone derivatives.

Scientific Research Applications

(4S,5S)-5-methyl-4-phenylpyrrolidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4S,5S)-5-methyl-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors in the body to elicit a biological response.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways to influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4R,5R)-5-methyl-4-phenylpyrrolidin-2-one: The enantiomer of the compound with different stereochemistry.

    N-methyl-4-phenylpyrrolidin-2-one: A structurally similar compound with a different substitution pattern.

    4-phenylpyrrolidin-2-one: A simpler analog lacking the methyl group.

Uniqueness

(4S,5S)-5-methyl-4-phenylpyrrolidin-2-one is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

33654-16-9

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(4S,5S)-5-methyl-4-phenylpyrrolidin-2-one

InChI

InChI=1S/C11H13NO/c1-8-10(7-11(13)12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t8-,10+/m0/s1

InChI Key

ZIZRQVWVGIHEIC-WCBMZHEXSA-N

Isomeric SMILES

C[C@H]1[C@@H](CC(=O)N1)C2=CC=CC=C2

Canonical SMILES

CC1C(CC(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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